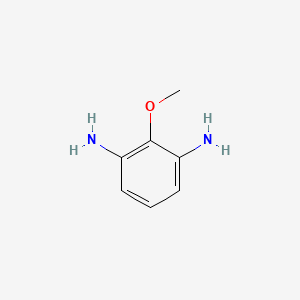

2-methoxybenzene-1,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxybenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXOFIORPRCXBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953993 | |

| Record name | 2-Methoxybenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32114-60-6 | |

| Record name | 1,3-Benzenediamine, 2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032114606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxybenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Significance Within Aromatic Diamine Chemistry Research

Aromatic amines are a class of organic compounds where an amino group is attached to an aromatic ring. wisdomlib.org They are pivotal in the synthesis of a wide array of chemical compounds, including dyes, polymers, and pharmaceuticals. wisdomlib.orgsustainability-directory.com Within this broad category, aromatic diamines, which feature two amino groups on an aromatic ring, serve as crucial building blocks for more complex molecules.

2-Methoxybenzene-1,3-diamine, with its methoxy (B1213986) and two amino functional groups, presents a unique combination of reactive sites. This structure allows it to be a valuable precursor in the creation of specialized polymers and as an intermediate in various organic reactions. The presence of the methoxy group can influence the reactivity and properties of the resulting compounds, a subject of interest in contemporary research.

Polymers derived from phenylenediamines, a class to which this compound belongs, are known for their redox activity and electrical conductivity. researchgate.net These properties make them suitable for applications such as sensors, anti-corrosion coatings, and energy-conversion devices. researchgate.net

Synthetic Methodologies for 2 Methoxybenzene 1,3 Diamine and Its Structural Analogues

Established Synthetic Routes to Substituted Benzene-1,3-diamines

The preparation of substituted benzene-1,3-diamines has been approached through various established synthetic methods. While specific routes for 2-methoxybenzene-1,3-diamine are not extensively detailed in the provided information, general strategies for analogous compounds offer insight into potential pathways. For instance, the synthesis of N-arylbenzene-1,2-diamines has been achieved through the irradiation of 4-methoxyazobenzenes. rsc.org This suggests that photochemical methods could be a viable, albeit less common, approach for the synthesis of benzene-1,3-diamine derivatives.

Another established method involves the stereoselective synthesis of 1,3-diamines through the benzylic ring-opening of aziridines with 2-azaallyl anion nucleophiles. acs.org This method is particularly useful for creating enantioenriched 1,3-diamines with multiple stereogenic centers. acs.org While this specific example focuses on acyclic diamines, the underlying principles of nucleophilic attack and ring-opening could potentially be adapted for the synthesis of aromatic diamines.

Furthermore, a review of synthetic methods for 1,3-diamines highlights the importance of these motifs in natural products and as building blocks in organic synthesis, although it notes that they have received less attention than their 1,2-diamine counterparts. rsc.org This underscores the need for the development of efficient and selective synthetic approaches to this class of compounds.

Precursor-Based Synthetic Strategies

A significant portion of synthetic efforts towards this compound and its analogs relies on the transformation of readily available precursors. These strategies often involve reduction, photochemical reactions, or multi-step sequences.

Catalytic Reduction of Nitro-Substituted Benzenes to Diamines

A primary and widely utilized method for the synthesis of aromatic diamines is the catalytic reduction of the corresponding dinitro aromatic compounds. google.commasterorganicchemistry.com This approach is attractive due to the commercial availability of a vast array of nitroaromatic precursors.

The reduction can be achieved using various metal catalysts and reducing agents. Common methods include:

Hydrogenation over noble metal catalysts: Catalysts such as palladium, platinum, or nickel are frequently employed with hydrogen gas to reduce nitro groups to amines. masterorganicchemistry.comgoogle.com For example, the hydrogenation of dinitro derivatives of benzene (B151609) and toluene (B28343) to the corresponding diamines can be carried out in the absence of solvents. google.com

Reduction with easily oxidized metals: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl), are effective for converting nitro groups to amines. masterorganicchemistry.com

Transfer hydrogenation: Homogeneous catalysts, such as rhodium complexes, can be used for the reduction of nitro groups via transfer hydrogenation. masterorganicchemistry.com

Reduction with other reagents: Tin(II) chloride in ethanol (B145695) has been used for the reduction of aromatic nitro groups to yield benzene-1,2-diamines. mdpi.com Additionally, hydrogen sulfide (B99878) in combination with carbon monoxide has been explored for the reduction of dinitro aromatic compounds. google.com

The choice of catalyst and reaction conditions can be crucial for achieving high yields and selectivity, especially when other functional groups are present in the molecule.

Photoreaction-Mediated Syntheses and Solvent Control in Diamine Formation

Photochemical reactions offer an alternative and often milder approach to the synthesis of diamines. Visible light-mediated photochemistry has emerged as a powerful tool in modern organic synthesis, enabling access to diverse small molecules. nih.gov

Key aspects of photoreaction-mediated syntheses include:

Solvent-controllable photoreactions: The choice of solvent can significantly influence the outcome of a photoreaction. For instance, the irradiation of 4-methoxyazobenzenes in dimethylformamide (DMF) containing hydrochloric acid can selectively produce N-aryl-4-methoxybenzene-1,2-diamines. rsc.org In contrast, irradiation in acetal (B89532) with hydrochloric acid leads to the formation of 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles. rsc.org This highlights the critical role of the solvent in directing the reaction pathway.

Photocatalysis: The use of photocatalysts can facilitate the synthesis of diamines under mild conditions. rsc.org For example, a visible light-driven synthesis of 2,3-diamines has been developed using an organic photosensitizer. rsc.org

Photocaging: The use of photolabile protecting groups, such as o-nitrobenzyl derivatives, allows for the controlled release of diamines upon irradiation. researchgate.net This strategy has applications in materials chemistry and supramolecular chemistry. researchgate.net

The ability to control reaction outcomes through the choice of solvent and light source makes photochemistry a versatile tool for the synthesis of diamines with specific substitution patterns.

Multi-Step Conversions from Commercially Available Precursors

Many synthetic routes to complex molecules, including this compound, involve a series of chemical reactions known as multi-step synthesis. vapourtec.comyoutube.com This approach allows for the gradual construction of the target molecule from simpler, commercially available starting materials.

A typical multi-step synthesis might involve:

Introduction of functional groups: Initial steps may focus on introducing the necessary functional groups onto a basic scaffold. For example, the synthesis of 2-methoxy-p-phenylenediamine can involve the diazotization of 2-methoxymethylaniline, followed by coupling and rearrangement reactions. google.com

Functional group interconversions: Subsequent steps often involve converting one functional group into another. A common example is the reduction of a nitro group to an amine, as discussed previously. masterorganicchemistry.com

Ring formation: For cyclic compounds, a key step is the formation of the ring system. For instance, the synthesis of benzimidazolium salts involves the cyclization of N¹,N²-diarylbenzene-1,2-diamines. beilstein-journals.org

The planning of a multi-step synthesis often employs retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. youtube.com This allows for the identification of potential starting materials and the design of an efficient synthetic route.

Green Chemistry Principles and Sustainable Synthesis Methodologies

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable chemical processes. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. vapourtec.com

These principles are being applied to the synthesis of diamines in several ways:

Use of renewable feedstocks: Researchers are exploring the use of renewable resources, such as terpenes, as starting materials for the synthesis of diamines. vapourtec.com

Safer solvents and reaction conditions: Efforts are being made to replace hazardous solvents with greener alternatives, such as water. ccsenet.orgresearchgate.net Additionally, reactions are being developed that can be carried out under milder conditions, reducing energy consumption. ccsenet.orgresearchgate.net

Catalysis: The use of catalysts is a key principle of green chemistry, as it allows for reactions to be carried out more efficiently and with less waste. vapourtec.com This includes the use of both metal-based and organocatalysts. mdpi.com

Atom economy: Synthetic methods are being designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. rsc.org

Flow chemistry: Continuous flow processes can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. vapourtec.com

The development of green and efficient procedures for the synthesis of diamines is an active area of research, with the potential to make the production of these important compounds more sustainable. rsc.org

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and arrangement of protons in a molecule. In derivatives of 2-methoxybenzene-1,3-diamine, the chemical shifts (δ) of the aromatic protons are particularly informative, typically appearing in the downfield region of the spectrum (6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. libretexts.org The methoxy (B1213986) group (-OCH₃) protons usually present as a sharp singlet, while the amine (-NH₂) protons can have variable chemical shifts depending on the solvent and concentration.

For a related compound, 2-methoxybenzene-1,4-diamine (B1211383), the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the aromatic protons at δ 6.37 (d, J = 8.1 Hz, 1H), 6.18 (d, J = 2.3 Hz, 1H), and 5.97 (dd, J = 8.1, 2.3 Hz, 1H). The methoxy protons appear as a singlet at δ 3.66 (s, 3H), and the amine protons are observed as a multiplet between δ 4.35 and 3.79 (m, 4H). rsc.org The coupling patterns (singlet, doublet, multiplet) and coupling constants (J values) provide valuable information about the connectivity of adjacent protons. libretexts.org

Interactive Data Table: ¹H NMR Data for a Diamine Derivative

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons |

|---|---|---|---|---|

| Aromatic | 6.37 | Doublet | 8.1 | 1 |

| Aromatic | 6.18 | Doublet | 2.3 | 1 |

| Aromatic | 5.97 | Doublet of Doublets | 8.1, 2.3 | 1 |

| Amine | 3.79-4.35 | Multiplet | - | 4 |

| Methoxy | 3.66 | Singlet | - | 3 |

Data corresponds to 2-methoxybenzene-1,4-diamine in DMSO-d₆. rsc.org

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms in aromatic rings typically fall within the 125-150 ppm range. chemguide.co.uk The carbon atom attached to the electronegative oxygen of the methoxy group is expected to be deshielded and appear further downfield. libretexts.org

In the ¹³C NMR spectrum of 2-methoxybenzene-1,4-diamine in DMSO-d₆, the carbon signals are observed at δ 147.89, 140.40, 127.82, 115.78, 106.88, 99.71, and 55.39 ppm. rsc.org The peak at 55.39 ppm is characteristic of the methoxy carbon. The signals in the aromatic region (99-148 ppm) correspond to the six carbons of the benzene (B151609) ring. rsc.orgchemguide.co.uk

Interactive Data Table: ¹³C NMR Data for a Diamine Derivative

| Chemical Shift (δ, ppm) |

|---|

| 147.89 |

| 140.40 |

| 127.82 |

| 115.78 |

| 106.88 |

| 99.71 |

| 55.39 |

Data corresponds to 2-methoxybenzene-1,4-diamine in DMSO-d₆. rsc.org

Carbon-13 (¹³C) NMR Spectroscopic Analysis of Diamine Derivatives

Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. aidic.it Both techniques probe the vibrational energy levels of molecules, but they are based on different physical principles: IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. aidic.itlibretexts.org

For aromatic compounds like this compound, characteristic IR bands include:

N-H stretching vibrations of the primary amine groups, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations of the aromatic ring, usually found between 3000 and 3100 cm⁻¹. libretexts.org

C-H stretching vibrations of the methyl group in the methoxy substituent.

C=C stretching vibrations within the aromatic ring, which give rise to bands in the 1400-1600 cm⁻¹ region. libretexts.org

C-N stretching vibrations , typically observed in the 1250-1360 cm⁻¹ range.

C-O stretching vibrations of the methoxy group.

Out-of-plane (oop) C-H bending vibrations , which are sensitive to the substitution pattern of the benzene ring and appear in the 675-900 cm⁻¹ region. libretexts.org

Raman spectroscopy is complementary to IR and is particularly useful for observing symmetric vibrations and the C=C bonds of the aromatic ring. libretexts.org Spectroscopic data for 2,4-diaminoanisole, a closely related compound, has been reported, confirming the presence of these characteristic functional groups. iarc.fr

Interactive Data Table: Typical IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300-3500 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| Amine (-CN) | C-N Stretch | 1250-1360 |

| Aromatic Ring | C-H "oop" Bend | 675-900 |

High-Resolution Mass Spectrometry Techniques (e.g., LC-MS)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition and molecular weight of a compound with high accuracy. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of components in a mixture. For this compound (C₇H₁₀N₂O), the expected exact mass is 138.0793 g/mol . nist.gov HRMS can confirm this molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places.

Experimental LC-MS data for a related compound, 2-methoxybenzene-1,3,5-triol, shows a precursor ion [M-H]⁻ at an m/z of 155.0349823, demonstrating the high precision of this technique. nih.gov Fragmentation patterns observed in MS/MS experiments can further aid in structural elucidation by providing information about the connectivity of atoms within the molecule.

X-ray Diffraction Analysis for Crystalline Structure Determination

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. It also reveals information about the packing of molecules in the crystal lattice and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound was not found in the search results, analysis of related compounds provides insights into expected structural features. For instance, in derivatives of fluorinated benzene-1,2-diamines, the benzene ring exhibits typical aromatic C-C bond lengths of approximately 1.39 Å, and the C-N bond lengths are in the range of 1.40–1.45 Å. The amine groups are nearly planar with the benzene ring. X-ray diffraction studies on cerium complexes of N,N'-(2-hydroxy-3-methoxybenzyl) diamine derivatives have been used to determine their crystal structures. google.com Crystal growth for such analyses is often achieved through slow evaporation from suitable solvents.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized or purified substance. The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values serves as strong evidence for the compound's identity and purity.

For this compound, the molecular formula is established as C₇H₁₀N₂O. nih.govpharmaffiliates.com Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is 138.17 g/mol . nih.gov

Theoretical Elemental Composition of this compound

The expected mass percentages of each element in the compound are presented below. These values serve as the benchmark for experimental verification.

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 60.85 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 7.29 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 20.27 |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.58 |

| Total | 138.17 | 100.00 |

Detailed Research Findings

In research settings, the verification of a compound's structure is paramount. While direct experimental elemental analysis data for this compound is not detailed in the reviewed literature, the methodology is consistently applied to related novel compounds. For instance, in the synthesis and characterization of a more complex derivative, N,N'-bis(2-hydroxy-3-methoxybenzyl)-1,2-propylenediamine (C₁₉H₂₆N₂O₄), researchers performed elemental analysis to confirm its structure. The study reported measured values of C = 65.75%, H = 7.49%, and N = 7.96%. google.com These experimental results were in close agreement with the calculated theoretical values (C = 65.87%; H = 7.56%; N = 8.09%), thereby validating the synthesis of the target molecule. google.com

This comparative approach is standard practice. An experimental analysis of this compound would similarly involve combusting a small, precise amount of the purified compound and measuring the resultant gaseous products (CO₂, H₂O, N₂) to determine the C, H, and N percentages. The oxygen percentage is typically determined by difference. Any significant deviation from the theoretical values shown in the table above would indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT-B3LYP)

Quantum chemical calculations are fundamental to understanding the electronic and structural properties of molecules. Density Functional Theory (DFT), particularly with the B3LYP functional, is a widely used method that balances computational cost and accuracy for studying organic molecules. mdpi.comresearchgate.net Such studies are crucial for predicting a variety of molecular attributes.

Geometry Optimization and Molecular Structure Prediction

A foundational step in computational chemistry is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. mjcce.org.mk This process calculates key structural parameters.

Vibrational Spectra Prediction and Conformational Analysis

Following geometry optimization, computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. mdpi.comresearchgate.netderpharmachemica.com This analysis helps in assigning specific molecular motions (stretching, bending, twisting) to each observed spectral band. derpharmachemica.com Furthermore, conformational analysis explores different spatial arrangements of the molecule and their relative energies, which is particularly relevant for flexible groups like the methoxy (B1213986) and amine substituents. mjcce.org.mk A comprehensive vibrational and conformational analysis for 2-methoxybenzene-1,3-diamine has not been published.

Electronic Structure Characterization (e.g., Frontier Molecular Orbitals - HOMO-LUMO Analysis)

Understanding the electronic structure is key to predicting a molecule's reactivity and electronic properties. A critical component of this is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally suggests higher reactivity and easier electronic excitation. mdpi.com Although the principles of HOMO-LUMO analysis are well-established, the specific energy values and orbital distributions for this compound have not been reported.

Thermodynamic Parameter Predictions of Energetic Derivatives

Computational chemistry can be used to predict the thermodynamic properties of molecules, such as enthalpy of formation. This is particularly relevant for designing and evaluating energetic materials, where stability and energy release are critical parameters. While methods exist for calculating these properties for various organic compounds and their derivatives, no studies were found that specifically predict the thermodynamic parameters of energetic derivatives of this compound.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. rsc.orgnih.gov Computational methods, including DFT, are frequently used to predict the NLO properties of organic molecules, such as the first-order hyperpolarizability (β). rsc.orgresearchgate.net These properties are highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. While the diamine and methoxy groups on the benzene (B151609) ring of this compound suggest potential NLO activity, dedicated theoretical studies to quantify these properties for this molecule or its derivatives are absent from the current body of scientific literature. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Pathways of 2 Methoxybenzene 1,3 Diamine

Aromatic Reactivity of the Diamine Moiety

The chemical behavior of 2-methoxybenzene-1,3-diamine is profoundly influenced by the electronic properties of its substituents: two amino (-NH₂) groups and one methoxy (B1213986) (-OCH₃) group. Both amino and methoxy groups are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions. wikipedia.orglibretexts.org Their presence significantly increases the electron density of the benzene (B151609) ring through resonance effects, making the molecule highly susceptible to attack by electrophiles. wikipedia.orgvulcanchem.com

The directing effects of the three substituents are additive. The two amino groups are located at positions 1 and 3, and the methoxy group is at position 2.

The amino group at C1 directs incoming electrophiles to positions 2, 4, and 6.

The amino group at C3 directs to positions 2, 4, and 6.

The methoxy group at C2 directs to positions 1, 3, and 5.

Considering these directing effects, the positions most activated for electrophilic substitution are C4 and C6, which are ortho to one amino group and para to the other, and also activated by the methoxy group. Position 5 is only activated by the methoxy group. The high nucleophilicity of the ring makes reactions like halogenation and nitration proceed rapidly. libretexts.org The amine groups themselves can also react, for example, by undergoing diazotization or acylation, which can be used to modulate the reactivity of the aromatic ring or to introduce further functionalities. The compound's reactivity makes it a versatile intermediate in the synthesis of more complex molecules. solubilityofthings.com

Condensation and Cyclization Reactions to Form Heterocyclic Systems

Condensation and cyclization reactions are fundamental in heterocyclic chemistry, enabling the construction of diverse ring systems from acyclic precursors. numberanalytics.comacs.org Aromatic diamines are particularly valuable building blocks in this context. However, the specific arrangement of the functional groups is crucial for the type of heterocycle that can be formed.

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds. ijrar.org The most common and classic method for synthesizing the quinoxaline (B1680401) scaffold is the condensation reaction between an aryl 1,2-diamine (ortho-phenylenediamine) and a 1,2-dicarbonyl compound, such as benzil (B1666583) or glyoxal. nih.govsapub.orgacgpubs.orgclockss.org This reaction typically proceeds under acidic catalysis or with the use of various modern catalysts to afford the quinoxaline product in high yields. ijrar.orgnih.gov

The mechanism involves the initial nucleophilic attack of one amino group on a carbonyl group, followed by dehydration to form an imine. A subsequent intramolecular cyclization occurs when the second amino group attacks the remaining carbonyl group, which after another dehydration step, results in the formation of the aromatic pyrazine (B50134) ring fused to the benzene ring.

Crucially, this reaction requires the two amine groups to be in an ortho (1,2) position to facilitate the six-membered ring closure. Since this compound is a 1,3-diamine (a meta-diamine), it cannot undergo this classical cyclocondensation reaction to form a quinoxaline ring. The spatial separation of the amino groups prevents the necessary intramolecular cyclization with a 1,2-dicarbonyl compound.

Table 1: General Synthesis of Quinoxaline Derivatives from 1,2-Diamines

| 1,2-Diamine Reactant | 1,2-Dicarbonyl Reactant | Catalyst/Conditions | Product Type |

|---|---|---|---|

| o-Phenylenediamine (B120857) | Benzil | Camforsulfonic acid, EtOH, RT ijrar.org | 2,3-Diphenylquinoxaline |

| o-Phenylenediamine | Glyoxal | Acetonitrile sapub.org | Quinoxaline |

| Substituted o-phenylenediamine | Phenacyl bromide | HCTU, DMF acgpubs.org | Substituted 2-phenylquinoxaline |

| 4-Methoxybenzene-1,2-diamine | Substituted benzaldehyde | Sodium metabisulfate | Substituted quinoxaline |

Benzimidazoles represent another vital class of heterocyclic compounds with a wide range of biological activities. nih.govrsc.org The synthesis of the benzimidazole (B57391) core traditionally involves the condensation of an ortho-phenylenediamine (a 1,2-diamine) with a variety of reagents that provide a single carbon atom, such as aldehydes, carboxylic acids, or their derivatives. mdpi.comorganic-chemistry.orgresearchgate.net

For example, in the Phillips condensation, an o-phenylenediamine is heated with a carboxylic acid, often in the presence of an acid catalyst like polyphosphoric acid, to yield a 2-substituted benzimidazole. Alternatively, condensation with an aldehyde followed by an oxidative cyclization step also produces benzimidazoles. organic-chemistry.org

Similar to the synthesis of quinoxalines, the formation of the five-membered imidazole (B134444) ring in the benzimidazole scaffold is contingent upon the two amine groups of the aromatic diamine being in a 1,2-relationship. This arrangement allows for the sequential condensation and intramolecular cyclization around a single carbon electrophile. As this compound possesses amino groups in a 1,3- (meta) orientation, it is not a suitable precursor for the direct, one-pot synthesis of a benzimidazole ring through these common condensation methods.

Table 2: Common Methods for Benzimidazole Synthesis from 1,2-Diamines

| 1,2-Diamine Reactant | C1 Source | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 4-Methoxybenzene-1,2-diamine | Substituted benzaldehydes | Sodium metabisulfate, DMF nih.gov | 2-Aryl-5-methoxybenzimidazoles |

| o-Phenylenediamine | Carboxylic acids | Borane-THF researchgate.net | 2-Arylbenzimidazoles |

| o-Phenylenediamine | Carbon disulfide | KOH, Methanol (B129727) mdpi.com | 1H-benzo[d]imidazole-2-thiol |

| o-Phenylenediamines | Aldehydes | Oxone, DMF organic-chemistry.org | 2-Substituted benzimidazoles |

Synthesis of Quinoxaline Derivatives

Polymerization Mechanisms (e.g., Cationic Polymerization)

Aromatic diamines are valuable monomers for the synthesis of high-performance polymers like polyamides and polyimides. ntu.edu.twresearchgate.net The nucleophilic nature of the amino groups and the activated aromatic ring of this compound make it a candidate for various polymerization reactions, including cationic polymerization.

Cationic polymerization is a type of chain-growth polymerization initiated by an electrophile, such as a protic or Lewis acid. wikipedia.org The process is effective for monomers that are nucleophilic and can form stable cationic intermediates. wikipedia.orglibretexts.org Alkenes with electron-donating substituents are common monomers for this type of polymerization. libretexts.org While less common for aromatic diamines than oxidative polymerization, cationic mechanisms can be involved, especially in the presence of strong acid catalysts.

For a monomer like this compound, polymerization could be initiated by protonation of an amine group or the aromatic ring. The resulting cation could then act as an electrophile, attacking a neutral monomer molecule. Propagation would proceed through sequential electrophilic aromatic substitution reactions, forming new C-C or C-N bonds between monomer units. The methoxy and amino substituents would activate the ring for this type of electrophilic attack. The resulting polymer would likely feature a complex, potentially cross-linked structure due to the multiple reactive sites on the monomer. Such polymers, known as hypercrosslinked polymers (HCPs), can be formed from aromatic monomers using an external crosslinker and a catalyst like FeCl₃, resulting in materials with high surface areas. researchgate.netrsc.org

Photo-Induced Rearrangement Mechanisms in Diamine Derivatives

The study of photochemical reactions offers pathways to unique molecular transformations not easily accessible through thermal methods. Derivatives of aromatic diamines can undergo photo-induced rearrangements through various mechanisms, often involving excited electronic states and radical intermediates.

One relevant mechanism is Proton-Coupled Electron Transfer (PCET), where an electron and a proton are exchanged, often in a concerted step. nih.gov In the context of a diamine derivative, irradiation with light can promote the molecule to an excited state. This excited species can then undergo PCET with a suitable catalyst or another molecule, leading to the homolytic cleavage of N-H or C-H bonds and the formation of radical intermediates. nih.gov These radicals can then participate in subsequent rearrangement or cyclization reactions.

Another potential pathway involves photoreduction and rearrangement cascades. For instance, studies on azobenzene (B91143) derivatives have shown that UV irradiation in the presence of acid can lead to protonation and photoredox reduction, forming a hydrazobenzene (B1673438) intermediate. This intermediate can then undergo an acid-catalyzed rearrangement (a benzidine (B372746) or semidine rearrangement) to yield aromatic diamine products. While starting from a different precursor, this illustrates a photo-induced pathway to generate and rearrange diamine structures.

Furthermore, some reactions proceed through a photo-induced sapub.orgCurrent time information in Bangalore, IN. sigmatropic rearrangement. nih.gov This type of reaction can occur via a nonadiabatic pathway involving intersystem crossing from an initial singlet excited state (S₁) to a triplet state (T₁), from which the reaction proceeds before returning to the ground state (S₀). nih.gov Such mechanisms could potentially lead to the migration of substituents on the aromatic ring or side chains of this compound derivatives under photochemical conditions.

Coordination Chemistry and Metal Complexation Studies

Synthesis and Characterization of Schiff Base Ligands Derived from Diamines

Schiff bases, characterized by the azomethine (-C=N-) functional group, are versatile ligands in coordination chemistry due to their synthetic accessibility and structural diversity. shahucollegelatur.org.injmchemsci.com The synthesis of Schiff base ligands typically involves the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. shahucollegelatur.org.injmchemsci.com In the context of 2-methoxybenzene-1,3-diamine, its two primary amine groups can react with various aldehydes and ketones to form bidentate or polydentate Schiff base ligands.

The general procedure for synthesizing these Schiff bases involves dissolving the diamine and a suitable aldehyde or ketone in an appropriate solvent, often an alcohol like methanol (B129727) or ethanol (B145695), and refluxing the mixture for a period. shahucollegelatur.org.inscirp.org The resulting Schiff base product can then be isolated by filtration and purified by washing with a suitable solvent. scirp.org

Characterization of the synthesized Schiff base ligands is crucial to confirm their structure and purity. Common analytical techniques employed include:

Elemental Analysis: To determine the empirical formula of the compound. scirp.orgajrconline.org

Infrared (IR) Spectroscopy: To identify the characteristic C=N stretching vibration of the azomethine group, which is a hallmark of Schiff base formation. jmchemsci.comscirp.org

Mass Spectrometry: To determine the molecular weight of the synthesized ligand. scirp.org

Complexation with Transition Metals (e.g., Cr(III), Fe(II), Co(II))

Schiff base ligands derived from diamines are excellent chelating agents for a wide range of transition metal ions. dergipark.org.trteras.ng The nitrogen atoms of the azomethine groups and other donor atoms present in the ligand structure, such as oxygen from phenolic or methoxy (B1213986) groups, can coordinate to the metal center, forming stable metal complexes. dergipark.org.tr

The synthesis of transition metal complexes with Schiff base ligands derived from this compound typically involves reacting the pre-synthesized ligand with a metal salt (e.g., chloride or nitrate (B79036) salt) in a suitable solvent. scirp.orgjscimedcentral.com The resulting metal complexes can be characterized by various techniques to elucidate their structure and properties.

Chromium(III), Iron(II), and Cobalt(II) Complexes:

Synthesis: The general method involves mixing a solution of the Schiff base ligand with a solution of the respective metal salt, often in a 1:1 or 2:1 ligand-to-metal molar ratio, and refluxing the mixture. scirp.orgjscimedcentral.com

Characterization:

Infrared (IR) Spectroscopy: Changes in the C=N stretching frequency upon complexation indicate the coordination of the azomethine nitrogen to the metal ion. The appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations further confirms complex formation. scirp.org

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about their geometry. For instance, the d-d transitions observed can help in assigning an octahedral, tetrahedral, or square planar geometry to the complex. nih.gov

Magnetic Susceptibility Measurements: These measurements help determine the magnetic moment of the complex, which provides insight into the oxidation state and spin state of the central metal ion. scirp.orgnih.gov For example, paramagnetic behavior would be expected for many Cr(III), Fe(II), and Co(II) complexes. scirp.org

Molar Conductance Measurements: These measurements are used to determine whether the complexes are electrolytes or non-electrolytes in a given solvent. teras.ng

Studies have shown that Schiff base complexes of Cr(III) and Fe(II) can exhibit paramagnetic properties. scirp.org The geometry of these complexes can vary, with octahedral and tetrahedral geometries being common. nih.govchemrevlett.com

Formation of Rare Earth Element Complexes (e.g., Cerium Complexes)

The coordination chemistry of rare earth elements (REEs) is an active area of research due to the unique optical, magnetic, and catalytic properties of their complexes. google.com Cerium, a prominent member of the lanthanide series, can exist in both +3 and +4 oxidation states, which adds to the versatility of its coordination chemistry. scirp.orgsemanticscholar.org

Schiff base ligands derived from diamines can form stable complexes with rare earth elements, including cerium. google.com The synthesis of these complexes often involves the reaction of a rare earth salt with the Schiff base ligand in a suitable solvent.

A study on N,N'-(2-hydroxy-3-methoxybenzyl)diamine cerium complexes demonstrated the formation of a Ce(IV) complex. google.com The synthesis involved the reaction of a Schiff base ligand with a cerium salt. The resulting complex was characterized by various spectroscopic techniques, including UV-Vis and fluorescence spectroscopy, which indicated a strong interaction between the complex and bovine serum albumin (BSA), suggesting potential applications in medicinal chemistry. google.com

The formation of cerium complexes is also relevant in separation and extraction processes, where the difference in chemical behavior between Ce(III) and Ce(IV) is exploited. scirp.org

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended network structures formed by the self-assembly of metal ions or clusters with organic ligands. mdpi.comnih.gov These materials have garnered significant attention due to their high porosity, large surface areas, and tunable structures, leading to applications in gas storage, separation, catalysis, and sensing. sigmaaldrich.com

While specific examples of coordination polymers or MOFs solely based on this compound are not extensively detailed in the provided search results, the principles of their formation can be inferred. Diamine-based ligands, including derivatives of this compound, can act as linkers in the construction of CPs and MOFs. The two amine functionalities provide the necessary connectivity to bridge metal centers, forming one-, two-, or three-dimensional networks.

The synthesis of CPs and MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are reacted in a sealed vessel at elevated temperatures. sigmaaldrich.comrsc.org The choice of solvent, temperature, and the metal-to-ligand ratio can influence the final structure and properties of the resulting framework. The methoxy group on the benzene (B151609) ring of the diamine could potentially influence the resulting framework's properties, such as its polarity and host-guest interactions.

The development of new coordination polymers and MOFs using functionalized diamine ligands like this compound remains a promising area for creating materials with tailored properties for specific applications. mdpi.comnih.gov

Polymer Science and Advanced Materials Research Applications

Utilization as Monomers in Polymer Synthesis

The primary application of methoxy-substituted benzene (B151609) diamines in polymer science is as monomers for the synthesis of aromatic polymers. The most common method for creating high-performance polymers like polyimides and polyamides is through polycondensation reactions, where the diamine is reacted with a suitable comonomer, typically a dianhydride or a diacid chloride. scienoc.com

Polyimides are a class of high-performance polymers known for their exceptional thermal and chemical resistance. scienoc.com The introduction of methoxy (B1213986) groups can enhance properties like solubility, making them easier to process without significantly compromising their stability. The synthesis of polyimides from methoxy-substituted diamines generally follows a conventional two-step polycondensation method. ntu.edu.twresearchgate.net

Step 1: Poly(amic acid) Formation: The first step involves the reaction of the diamine monomer with a tetracarboxylic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc), at room temperature. This ring-opening polyaddition reaction yields a viscous solution of the intermediate polymer, poly(amic acid). ntu.edu.tw

Step 2: Imidization: The poly(amic acid) is then converted into the final polyimide through cyclodehydration. This can be achieved either by thermal imidization, which involves heating the poly(amic acid) film or solution, or by chemical imidization. Chemical imidization is carried out at lower temperatures by adding a dehydrating agent, typically a mixture of acetic anhydride (B1165640) and a tertiary amine like pyridine (B92270), to the poly(amic acid) solution. ntu.edu.tw

For instance, novel organosoluble polyimides have been successfully synthesized from diamines containing methoxy-substituted triphenylamine (B166846) moieties, demonstrating how the methoxy group contributes to the solubility of the final polymer. ntu.edu.tw Patents also list isomers like 1,4-diamino-2-methoxybenzene as suitable diamine components for creating polyimide films. google.com

Polyamides are polymers linked by amide bonds (–CO–NH–) and include materials like aramids, known for their high strength. wikipedia.org Methoxy-substituted diamines are used to synthesize specialty aromatic polyamides and poly(amide-imide)s with tailored properties. The synthesis is typically achieved through a low-temperature polycondensation reaction. ntu.edu.tw

This process involves reacting the diamine monomer with a diacid chloride in a polar amide solvent containing an acid scavenger, such as pyridine or in the presence of calcium chloride. ntu.edu.twmdpi.com For example, aromatic polyamides have been prepared from diamines featuring N-(4-methoxyphenyl) groups. ntu.edu.tw The reaction proceeds homogeneously, and the resulting high-molecular-weight polymers can be cast into tough, flexible films directly from the reaction solution. ntu.edu.tw Similarly, electroactive aromatic poly(amide-imide)s are synthesized by reacting methoxy-substituted diamine monomers with various tetracarboxylic dianhydrides, combining the characteristics of both polyamides and polyimides. preprints.org

| Polymer Type | Monomers | Synthesis Method | Key Reaction Conditions | Reference |

|---|---|---|---|---|

| Polyimide | Methoxy-substituted diamine + Dianhydride (e.g., DSDA) | Two-step polycondensation | Step 1: Reaction in NMP at room temp. Step 2: Chemical imidization with acetic anhydride/pyridine at 100°C. | ntu.edu.tw |

| Poly(azomethine imide) | N-(4-aminobenzylidene)-2-methoxybenzene-1,4-diamine + Dianhydride (PTCDA) | Two-step polycondensation | Polymerization in solvents like DMAc, DMF, or m-cresol. | researchgate.net |

| Polyamide | N,N-bis(4-aminophenyl)-N'-(4-methoxyphenyl)benzene-1,4-diamine + Diacid chloride | Low-temperature polycondensation | Reaction in a polar amide solvent with an acid scavenger. | ntu.edu.tw |

| Poly(amide-imide) | 4,4'-bis(p-aminobenzamido)-4”-methoxytriphenylamine + Dianhydride (e.g., 6FDA) | Two-step polycondensation | Reaction in DMAc followed by thermal or chemical imidization. | preprints.org |

Synthesis of Polyimides with Methoxy-Substituted Diamine Units

Development of Organic Electronic Materials (e.g., Organic Semiconductors, OLEDs)

The electronic nature of the methoxy group makes diamines like 2-methoxybenzene-1,3-diamine valuable precursors for organic electronic materials. The –OCH₃ group is electron-donating, which can increase the energy level of the highest occupied molecular orbital (HOMO) of a material, facilitating hole injection and transport in organic semiconductor devices. google.comscholaris.ca

These materials are investigated for use in a variety of organic electronic applications, including organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). mdpi.compkusz.edu.cn

Organic Light-Emitting Diodes (OLEDs): Methoxy-substituted aromatic amines are used to synthesize light-emitting materials and host materials for OLEDs. researchgate.net For example, N-aryl-1,2-diamines serve as precursors to benzimidazole (B57391) derivatives, which are known for their high thermal stability and electron-transport properties, making them key components in OLED emitters. vulcanchem.com Furthermore, compounds containing methoxybenzene units have been developed as red fluorescent emitters. aps.org

Organic Semiconductors: The ability to tune electronic properties via chemical substitution is a cornerstone of organic semiconductor development. Triarylamine derivatives containing methoxy groups are among the most studied classes of hole-transporting materials. google.com The electroactive and electrochromic properties of poly(amide-imide)s derived from methoxy-substituted diamines are also of great interest. preprints.org These polymers exhibit stable redox states and distinct color changes upon electrochemical oxidation, making them candidates for use in electrochromic devices, sensors, and memory applications. preprints.org

Catalytic Applications and Process Chemistry Research

Role in Catalytic Organic Transformations

While direct research on 2-methoxybenzene-1,3-diamine as a primary catalyst is not extensively documented in the provided results, the broader class of diamines plays a significant role in various catalytic organic transformations. One of the most prominent applications is in the reduction of nitro compounds to their corresponding amines.

Nitro-to-Amine Reductions: The conversion of nitroarenes to anilines is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, dyes, and other fine chemicals. Diamine ligands are known to coordinate with metal centers, such as molybdenum and rhodium, to form active catalysts for this reduction. For instance, a well-defined Mo3S4 cluster bearing diamine ligands has been shown to effectively catalyze the reduction of nitroarenes and azo compounds to anilines using silanes as the reducing agent under mild conditions. researchgate.net This process is highly chemoselective, meaning it can selectively reduce the nitro group without affecting other potentially reducible functional groups on the molecule. researchgate.net Similarly, rhodium and ruthenium compound catalysts in the presence of diamine compounds have been used for the reduction of aromatic nitro compounds. scispace.com

The general mechanism for these reductions can proceed through different pathways, but often involves the transfer of a hydride from a reducing agent, like a silane (B1218182) or formic acid, to the nitro group, facilitated by the metal-diamine complex. researchgate.net The use of these catalytic systems offers an advantage over traditional methods that may require harsh reaction conditions or produce significant waste. google.com

Development of Novel Catalysts Utilizing Diamine Scaffolds

The diamine scaffold is a privileged structure in the design of novel catalysts, particularly for asymmetric synthesis, where the creation of a specific stereoisomer of a chiral molecule is desired. Chiral diamines are fundamental building blocks for a wide range of organocatalysts and ligands for metal-based catalysts. mdpi.comnih.gov

Researchers have successfully developed bifunctional, noncovalent organocatalysts based on chiral diamine scaffolds. mdpi.com These catalysts often incorporate hydrogen-bond donors, which can activate substrates and control the stereochemical outcome of a reaction. For example, iridium catalysts featuring chiral diamine scaffolds have demonstrated high selectivity (99% or more) in the synthesis of chiral γ-lactams, which are important pharmaceutical intermediates. kaist.ac.kr Computational studies have suggested that hydrogen bonding between the chiral diamine catalyst and the substrate plays a crucial role in achieving this high selectivity. kaist.ac.kr

Furthermore, novel chiral Ni(II)-diamine combinatorial catalysts have been developed for asymmetric conjugate addition and cascade Dieckmann cyclization reactions. acs.org These catalytic systems provide efficient access to enantiomerically enriched oxindoles and spirocyclopentenone oxindoles. The success of these catalysts often relies on the precise matching of the chiralities of the diamine ligands. acs.org

The development of these diamine-based catalysts is a vibrant area of research, with ongoing efforts to create more efficient, selective, and versatile catalytic systems for a broad range of organic transformations.

Research into Its Role as an Intermediate for Chemical Process Innovations

Beyond its direct application in catalysis, this compound and its isomers serve as important intermediates in the synthesis of a variety of chemical products, most notably as precursors for dyes.

Dye Precursors: Aromatic diamines, including this compound (also known as 4-methoxy-m-phenylenediamine), are used as intermediates in the production of dyes. nih.gov Specifically, 2,4-diaminoanisole, an isomer of this compound, has been identified as an intermediate in the manufacture of at least one commercially significant dye, C.I. Basic Brown 2, which is primarily used for dyeing acrylic fibers. nih.gov In the context of hair coloring, these diamine derivatives act as "primary intermediates" or "couplers" in oxidative hair dye formulations. google.comepo.org They react with an oxidizing agent, typically hydrogen peroxide, to form colored molecules within the hair shaft. google.comepo.org

The following table provides examples of dye precursors and their roles:

| Precursor Type | Example Compound | Application |

| Primary Intermediate | p-Phenylenediamine | Oxidative Hair Dyes |

| Primary Intermediate | p-Toluenediamine | Oxidative Hair Dyes |

| Coupler | Resorcinol | Oxidative Hair Dyes |

| Coupler | 2-Methylresorcinol | Oxidative Hair Dyes |

| Diamine Intermediate | 2,4-Diaminoanisole | C.I. Basic Brown 2 |

Table 1: Examples of Dye Precursors

The synthesis of these diamine intermediates is also a key area of process chemistry research. For instance, a process for producing 2-methoxy-p-phenylenediamine involves the hydrogenation of a nitro-substituted precursor using a palladium on carbon (Pd/C) catalyst. google.com The optimization of such synthetic routes is crucial for the economic and sustainable production of these important chemical intermediates.

Q & A

Q. Q1. What are the recommended analytical techniques for confirming the purity and structural integrity of 2-methoxybenzene-1,3-diamine in synthetic workflows?

A1.

- Nuclear Magnetic Resonance (NMR): Use and NMR to verify substituent positions and symmetry. For example, in 5-(tert-butyl)-2-methoxybenzene-1,3-diamine, aromatic protons appear as singlets (δ 6.28 ppm), and methoxy groups resonate at δ 3.77 ppm .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight with HRMS (e.g., [M+H]+ calculated for CHNO: 195.1492; observed: 195.1492) .

- Infrared Spectroscopy (IR): Identify functional groups (e.g., amine N–H stretches at ~3355 cm and methoxy C–O vibrations at ~1260 cm) .

Q. Q2. How should researchers handle and dispose of this compound safely in laboratory settings?

A2.

- Handling: Use personal protective equipment (PPE) due to hazards like skin irritation (H313) and harmful inhalation (H333). Store separately from oxidizing agents .

- Waste Disposal: Segregate waste and collaborate with certified waste management companies to avoid environmental contamination. Neutralize acidic/basic residues before disposal .

Q. Q3. What synthetic routes are commonly employed to prepare this compound derivatives?

A3.

- Functionalization via Electrophilic Substitution: Introduce tert-butyl groups at the 5-position using Friedel-Crafts alkylation, achieving ~70% yield under controlled conditions .

- Sulfate Salt Formation: React with sulfuric acid to stabilize the diamine (e.g., 4-methoxybenzene-1,3-diamine sulfate, CAS 39156-41-7) for improved solubility and reduced volatility .

Advanced Research Questions

Q. Q4. How do solute-solvent interactions influence the purification of this compound in mixed solvent systems?

A4.

- Solvent Optimization: Studies on methyl-substituted benzene diamines show that polar aprotic solvents (e.g., DMF) enhance solubility, while non-polar solvents (e.g., hexane) improve crystallization. Binary solvent systems (e.g., ethanol/water) balance solubility and recovery efficiency .

- Temperature Gradients: Use gradient cooling to minimize co-precipitation of byproducts, as demonstrated in analogous diamine purifications .

Q. Q5. What mechanistic insights explain the reactivity of this compound in benzimidazole synthesis?

A5.

- Nucleophilic Attack: The electron-rich diamine reacts with carbonyl groups (e.g., from m-toluic acid) to form intermediates. DFT calculations on similar systems reveal that HOMO localization on amine groups drives nucleophilic reactivity .

- Cyclization Conditions: High temperatures (>100°C) and acidic catalysts (e.g., HCl) promote benzimidazole formation over diamide byproducts, as observed in o-phenylenediamine reactions .

Q. Q6. How can researchers address discrepancies in crystallographic data for this compound derivatives?

A6.

- Refinement Protocols: Use SHELXL for small-molecule refinement, leveraging constraints for disordered methoxy or tert-butyl groups. SHELXTL (Bruker AXS) is widely validated for such cases .

- Validation Metrics: Cross-check R-factors (<5%), bond length deviations (±0.02 Å), and displacement parameters to ensure data reliability .

Q. Q7. What strategies mitigate interference from biogenic amines when analyzing this compound in biological matrices?

A7.

- Derivatization: React with CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene) to form UV-active derivatives, enabling HPLC-UV detection at 254 nm .

- Chromatographic Separation: Use reverse-phase C18 columns with acetonitrile/water gradients (pH 3.0) to resolve diamine peaks from histamine or tyramine .

Application-Focused Questions

Q. Q8. How is this compound utilized in the design of inherently chiral calixarenes?

A8.

- Monomer Synthesis: Incorporate tert-butyl groups (e.g., 5-(tert-butyl)-2-methoxybenzene-1,3-diamine) to enhance steric hindrance, enabling enantioselective Suzuki-Miyaura coupling for chiral nor-heteracalixarenes .

- Crystallographic Analysis: Confirm chirality via X-ray diffraction, noting non-planar conformations and helical stacking .

Q. Q9. What role does this compound play in dye chemistry?

A9.

- Azo Dye Synthesis: Couple with thiazole diazonium salts to form disazo dyes (e.g., 44% yield for a pyrazole-thiazole derivative), characterized by λmax ~450 nm in UV-Vis spectra .

- Thermal Stability: DSC analysis shows decomposition temperatures >220°C, suitable for high-temperature textile applications .

Methodological Challenges

Q. Q10. How can researchers resolve conflicting data on the biological activity of this compound derivatives?

A10.

- Dose-Response Curves: Perform assays across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects. For example, cytotoxicity in some derivatives plateaus at 50 µM due to solubility limits .

- Metabolite Profiling: Use LC-MS/MS to differentiate parent compounds from metabolites, reducing false positives in bioactivity screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.